
1-Cyanopropyl dihexyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyanopropyl dihexyl phosphate is an organic compound with the molecular formula C16H32NO4P It is a phosphoric acid ester, specifically a dihexyl ester, with a cyanopropyl group attached to the phosphate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyanopropyl dihexyl phosphate typically involves the reaction of dihexyl phosphoric acid with 1-cyanopropanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
1-Cyanopropyl dihexyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the cyanopropyl group to other functional groups, such as amines.
Substitution: The phosphate ester can participate in substitution reactions, where the dihexyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher phosphates, while reduction can produce amines. Substitution reactions can result in a variety of alkyl or aryl phosphates .
Aplicaciones Científicas De Investigación
1-Cyanopropyl dihexyl phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 1-Cyanopropyl dihexyl phosphate involves its interaction with specific molecular targets and pathways. The cyanopropyl group can interact with nucleophilic sites on biomolecules, while the phosphate ester can participate in phosphorylation reactions. These interactions can modulate biological processes and pathways, leading to various effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Cyanopropyl dibutyl phosphate
- 1-Cyanopropyl dioctyl phosphate
- 1-Cyanopropyl diphenyl phosphate
Uniqueness
1-Cyanopropyl dihexyl phosphate is unique due to its specific alkyl chain length and the presence of the cyanopropyl group. This combination of features imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
143488-83-9 |
|---|---|
Fórmula molecular |
C16H32NO4P |
Peso molecular |
333.40 g/mol |
Nombre IUPAC |
1-cyanopropyl dihexyl phosphate |
InChI |
InChI=1S/C16H32NO4P/c1-4-7-9-11-13-19-22(18,21-16(6-3)15-17)20-14-12-10-8-5-2/h16H,4-14H2,1-3H3 |
Clave InChI |
DTLLQICCPBWBNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOP(=O)(OCCCCCC)OC(CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





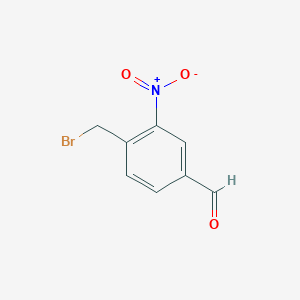
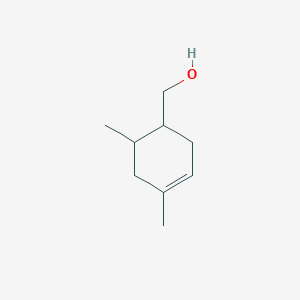
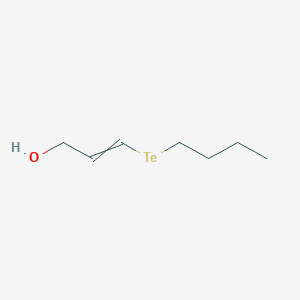
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
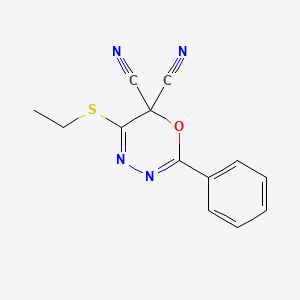
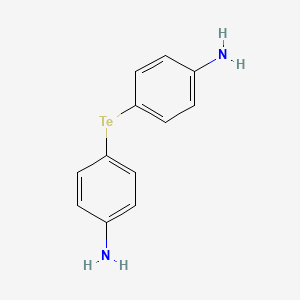
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)

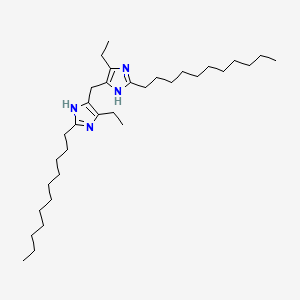

![1,3,5-Tris[(ethenyloxy)methyl]cyclohexane](/img/structure/B12559367.png)
